4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid typically involves the borylation of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products
Aryl or Vinyl Thiophenes: From Suzuki-Miyaura coupling.
Thiophene Sulfoxides or Sulfones: From oxidation reactions.
Thiophene Esters or Amides: From substitution reactions.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their electronic properties.
Medicinal Chemistry: Investigated for potential use in drug development due to its ability to form stable boron-containing compounds.
Catalysis: Employed in various catalytic processes due to its boronic ester group.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid largely depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic ester group reacts with palladium catalysts to form carbon-carbon bonds. In oxidation reactions, the thiophene ring undergoes electron transfer processes to form sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring, a carboxylic acid group, and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and materials science .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is a boron-containing compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.
The compound is characterized by the presence of a thiophene ring and a boron-containing dioxaborolane moiety. Its molecular formula is C11H15BO3S, with a molecular weight of 230.11 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with boronic acids under specific conditions to form the desired product. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Research has indicated that boron-containing compounds exhibit significant anticancer activity. A study demonstrated that derivatives of thiophene-boron compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:
- In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the micromolar range .
The proposed mechanism for the anticancer activity involves:
- Inhibition of Protein Kinases : The compound may interact with key protein kinases involved in cell cycle regulation.
- Induction of Apoptosis : It has been observed to induce apoptotic pathways in cancer cells through mitochondrial dysfunction .
Case Study 1: Breast Cancer
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Case Study 2: Lung Cancer
Another study focused on A549 lung cancer cells showed that this compound inhibited cell migration and invasion at concentrations as low as 10 µM. The mechanism was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
Comparative Analysis
The following table summarizes the biological activities of various thiophene-boron compounds compared to this compound:
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | A549 | 10 | MMP inhibition |
This compound | MCF-7/A549 | 15/10 | Dual mechanism |
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNZEHFXGXIPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585984 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010836-19-7 |
Source
|
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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